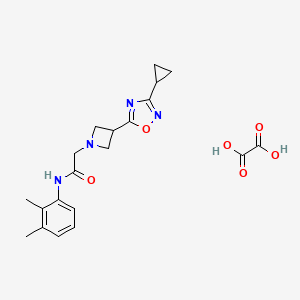![molecular formula C17H18N4O2 B2480996 N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1170641-43-6](/img/structure/B2480996.png)
N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that introduce various functional groups to the core structure, enhancing the compound's solubility, and pharmacological effects. For example, Shibuya et al. (2018) discussed the synthesis of a related compound with enhanced aqueous solubility and oral absorption, highlighting the importance of molecular design in drug development (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of imidazo[1,2-a]pyridine, a fused heterocyclic ring system that is significant in medicinal chemistry. Chen et al. (2021) have provided insights into the crystal structure and vibrational properties of a derivative, offering a deep understanding of the compound's molecular geometry and stability (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives involves interactions with various reagents and conditions to form new bonds and structures. For instance, the copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines presented by Wang et al. (2015) showcases the potential for functional group modifications and the synthesis of complex molecules (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the drug development process. The synthesis and characterization of novel conformers of related compounds, as discussed by Evrard et al. (2022), highlight the significance of understanding these properties in the context of pharmaceutical design (Evrard et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and acidity or basicity, play a vital role in the compound's pharmacological profile and its interaction with biological targets. The pKa determination of newly synthesized derivatives by Duran and Canbaz (2013) provides insight into the compound's behavior in biological systems, which is essential for drug design (Duran & Canbaz, 2013).
Scientific Research Applications
Antiulcer Activity
- A series of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, structurally related to N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, demonstrated potent antiulcer activities as histamine H2-receptor antagonists, showcasing gastric antisecretory and cytoprotective activity (Katsura et al., 1992).
Melatonin Receptor Ligands
- Imidazo[1,2-a]pyridines have been synthesized as novel melatonin receptor ligands. Compounds related to this compound showed significant affinity for melatonin receptors, indicating potential applications in the study of sleep disorders (El Kazzouli et al., 2011).
Imaging and Diagnostic Applications
- Substituted imidazo[1,2-α]pyridines, closely related to the chemical structure , have been developed as ligands for Peripheral Benzodiazepine Receptors (PBR) and used in SPECT (Single Photon Emission Computed Tomography) imaging studies (Katsifis et al., 2000).
Anticancer Applications
- Palladium complexes with N-heterocyclic carbene ligands derived from imidazolium salts, which are structurally similar to this compound, have been explored for their anticancer activities (Lee et al., 2015).
Corrosion Inhibition
- Compounds structurally similar to this compound have been synthesized and evaluated as corrosion inhibitors, indicating potential applications in materials science (Yıldırım & Cetin, 2008).
Fluorescent Probes
- Imidazo[1,2-a]pyridine derivatives, related to the compound of interest, have been developed as fluorescent probes for mercury ion detection, suggesting applications in environmental monitoring and analytical chemistry (Shao et al., 2011).
Antiviral Activity
- 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, similar to the compound , have shown promise as antiviral agents against human rhinovirus (Hamdouchi et al., 1999).
Antimicrobial Agents
- Novel sulphonamide derivatives of imidazo[1,2-a]pyridines have demonstrated antimicrobial activity, indicating potential use in combating bacterial infections (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-11-10-19-16(22)12-21-15-8-3-2-6-13(15)20-17(21)14-7-4-5-9-18-14/h2-9H,10-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHCPDQMGRSPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)




![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

